molecular formula C18H15F3N4OS B11676629 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11676629
M. Wt: 392.4 g/mol
InChI Key: NHSMJLBUCJFTGO-LSHDLFTRSA-N
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Description

The compound 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide features a benzimidazole core substituted with a methyl group at the 1-position, a sulfanyl (-S-) linker to an acetohydrazide moiety, and an (E)-configured imine group conjugated to a 4-(trifluoromethyl)phenyl ring.

Properties

Molecular Formula

C18H15F3N4OS

Molecular Weight

392.4 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C18H15F3N4OS/c1-25-15-5-3-2-4-14(15)23-17(25)27-11-16(26)24-22-10-12-6-8-13(9-7-12)18(19,20)21/h2-10H,11H2,1H3,(H,24,26)/b22-10+

InChI Key

NHSMJLBUCJFTGO-LSHDLFTRSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Scientific Research Applications

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s key structural motifs are compared to similar derivatives (Table 1):

Table 1: Structural and Functional Comparison of Acetohydrazide Derivatives
Compound Name Benzimidazole/Triazole Substituent Arylidene Group Key Functional Groups Molecular Weight (g/mol) Reported Properties/Activities
Target Compound 1-Methyl-benzimidazole 4-(Trifluoromethyl)phenyl Sulfanyl, Trifluoromethyl, Imine (E) ~425.4 N/A (Novelty suggested by analogy )
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide 1-Ethyl-benzimidazole 3-Hydroxyphenyl Sulfanyl, Hydroxyl, Imine (E) ~409.4 Enhanced solubility due to -OH group
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylene]acetohydrazide 2-Chlorobenzyl-benzimidazole 3-Ethoxy-4-hydroxyphenyl Chlorine, Ethoxy, Hydroxyl ~551.0 Potential bioactivity via Cl and -OCH3
2-{[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide Triazole (non-benzimidazole) 4-(Trifluoromethyl)phenyl Triazole, Trifluoromethyl ~520.4 Possible antimicrobial activity

Key Observations :

  • Benzimidazole vs.
  • Trifluoromethyl Group : The -CF3 group in the target compound and enhances lipophilicity and metabolic stability compared to hydroxyl or methoxy substituents .
  • Substituent Position : Electron-withdrawing groups (e.g., -CF3, -Cl) on the arylidene moiety may improve thermal stability and reactivity .

Biological Activity

The compound 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide represents a class of benzimidazole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzimidazole core, a sulfanyl group, and an acetohydrazide moiety. Its molecular formula is C24H22N4O2SC_{24}H_{22}N_4O_2S with a molar mass of approximately 430.52 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC24H22N4O2S
Molar Mass430.52 g/mol
CAS Number306750-12-9

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfanyl group can interact with thiol groups in enzymes, leading to inhibition of their activity. This is particularly relevant in targeting enzymes involved in cancer cell proliferation.
  • DNA Interaction : The benzimidazole core has been shown to bind to DNA, disrupting normal replication and transcription processes. This property is crucial for its potential anticancer activity.
  • Covalent Bond Formation : The hydrazide moiety can form covalent bonds with nucleophiles, resulting in stable adducts that may alter cellular functions.

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that analogs of benzimidazole derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the activation of caspases and the modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it exhibits moderate antibacterial activity, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar benzimidazole derivatives against A-431 human epidermoid carcinoma cells. The IC50 values indicated strong cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays, suggesting potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide can be influenced by modifications in its structure:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Sulfanyl Group : Critical for enzyme inhibition and interaction with thiol-containing biomolecules.

These modifications can lead to variations in potency and selectivity towards specific biological targets.

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